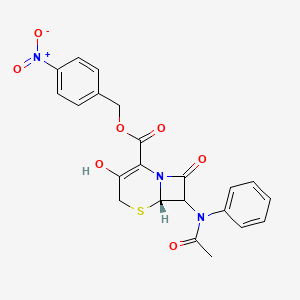
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate: is a chemical compound with the molecular formula C22H19N3O7S and a molecular weight of 469.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid and p-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar structure but different substituents.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties . Its potential as a prodrug and its ability to undergo various chemical modifications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C22H19N3O7S |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (6S)-7-(N-acetylanilino)-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7S/c1-13(26)23(15-5-3-2-4-6-15)19-20(28)24-18(17(27)12-33-21(19)24)22(29)32-11-14-7-9-16(10-8-14)25(30)31/h2-10,19,21,27H,11-12H2,1H3/t19?,21-/m0/s1 |
InChI-Schlüssel |
AHHJFKWDXOUYLL-QWAKEFERSA-N |
Isomerische SMILES |
CC(=O)N(C1[C@H]2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)N(C1C2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


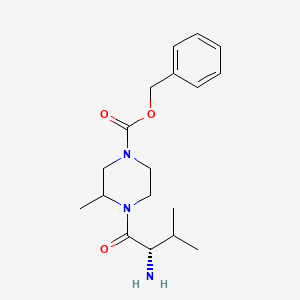
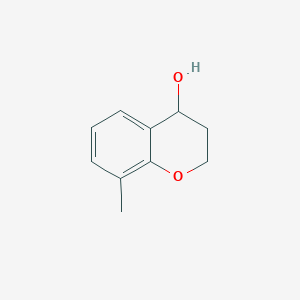
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)



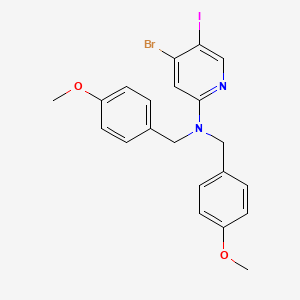
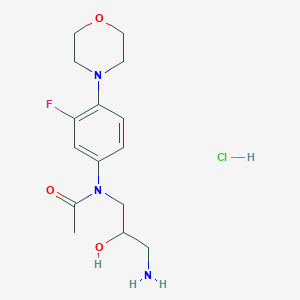
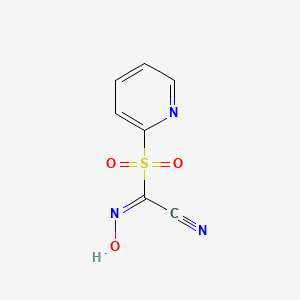
![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)



